methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 588695-57-2
VCID: VC4309218
InChI: InChI=1S/C12H13NO2S2/c1-15-12(14)10-8-5-3-2-4-6-9(8)17-11(10)13-7-16/h2-6H2,1H3
SMILES: COC(=O)C1=C(SC2=C1CCCCC2)N=C=S
Molecular Formula: C12H13NO2S2
Molecular Weight: 267.36

methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

CAS No.: 588695-57-2

Cat. No.: VC4309218

Molecular Formula: C12H13NO2S2

Molecular Weight: 267.36

* For research use only. Not for human or veterinary use.

methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - 588695-57-2

Specification

CAS No. 588695-57-2
Molecular Formula C12H13NO2S2
Molecular Weight 267.36
IUPAC Name methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C12H13NO2S2/c1-15-12(14)10-8-5-3-2-4-6-9(8)17-11(10)13-7-16/h2-6H2,1H3
Standard InChI Key VNBQHESWEMVAQR-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC2=C1CCCCC2)N=C=S

Introduction

Chemical Identification and Structural Analysis

Nomenclature and Molecular Identity

The compound’s systematic IUPAC name, methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, reflects its fused cycloheptathiophene core, ester group at position 3, and isothiocyanate (-N=C=S) substituent at position 2 . Its CAS registry number, 588695-57-2 , provides a unique identifier for regulatory and commercial purposes.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number588695-57-2
Molecular FormulaC12H13NO2S2\text{C}_{12}\text{H}_{13}\text{NO}_{2}\text{S}_{2}
Molecular Weight267.36 g/mol
SMILESCOC(=O)C1=C(SC2=C1CCCCC2)N=C=S
InChIKeyVNBQHESWEMVAQR-UHFFFAOYSA-N

Structural Features

The molecule comprises a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene scaffold—a seven-membered cycloheptane ring fused to a thiophene (sulfur-containing heterocycle). The isothiocyanate group at position 2 introduces electrophilic reactivity, while the methyl ester at position 3 enhances solubility and serves as a synthetic handle for further derivatization .

Synthesis and Reactivity

Synthetic Routes

While detailed synthetic protocols remain proprietary, the compound is typically synthesized through multi-step organic reactions involving:

  • Cyclization: Formation of the cyclohepta[b]thiophene core via intramolecular cycloaddition or ring-expansion strategies.

  • Functionalization: Introduction of the isothiocyanate group via thiophosgene or thiocyanate-based reagents.

  • Esterification: Methylation of a carboxylic acid precursor to yield the final ester .

Reactivity Profile

The isothiocyanate group (-N=C=S) is highly reactive, participating in:

  • Nucleophilic additions with amines or thiols to form thioureas or thiosemicarbazides.

  • Cycloadditions with dienes or alkynes under thermal or catalytic conditions.
    These reactions make the compound a versatile intermediate for synthesizing pharmacologically active molecules or polymers.

Physical and Chemical Properties

Table 2: Reported Physical Properties

PropertyStatusSource
Melting PointNot available
Boiling PointNot available
Solubility in WaterInsoluble
StabilityStable at RT

Biological Activity and Research Applications

Current Research Trends

Recent studies focus on its use as a protein crosslinker in biochemical assays or a precursor for small-molecule libraries in drug discovery .

SourceHazard StatementsPrecautionary Measures
AK Scientific H315, H319, H335Use PPE, ensure ventilation
Ambeed H315, H317, H319, H330, H334, H335, H351, H412Store locked, avoid inhalation

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicity data is available, but proper disposal via incineration or licensed waste facilities is recommended .

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